Journal Name:JBIC Journal of Biological Inorganic Chemistry
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IF:0
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JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-07-22 , DOI:
10.1016/j.diamond.2023.110199
In the past detonation nanodiamonds (DNDs), sized 3–5 nm, have been praised for their colloidal stability in aqueous media, thereby attracting vast interest in a wide range of applications including nanomedicine. More recent studies have challenged the consensus that DNDs are monodispersed after their fabrication process, with their aggregate formation dynamics poorly understood. Here we reveal that DNDs in aqueous solution, regardless of their post-synthesis de-agglomeration and purification methods, exhibits hierarchical aggregation structures consisting of chain-like and cluster aggregate morphologies. With a novel characterization approach of combining machine learning with direct cryo-transmission electron microscopy, in combination with X-ray scattering and vibrational spectroscopy, we show in detail that their aggregate morphologies of chain and cluster ratios and the corresponding size and fractal dimension distributions vary with the post-synthesis treatment methods. In particular DNDs with positive ζ-potential subject to a hierarchical structure that assembles aggregates into large networks. Moreover, DNDs purified with the gas phase annealing and oxidation tend to have more chain-like aggregates. Our findings provide important contribution in understanding the DND interparticle interactions, which give pathways to controlling the size, polydispersity and aggregation of DNDs tailored to their desired applications.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-07-22 , DOI:
10.1016/j.diamond.2023.110231
To test the possibility of hydrogen diffusion into the dislocation core channels in plastically deformed type IaAB diamonds the diamond sample was annealed at 1500 °C and a pressure of 7.8 GPa for 21 h in a medium with high hydrogen fugacity. The band at 2860 cm−1 corresponding to the CH bonds stretching vibrations appeared in the infrared spectra. It is shown that the 550 nm band in the absorption spectra is due to the formation of complexes with charge transfer from W7 nitrogen centers to dangling bonds in the dislocation cores. Compensation of dangling bonds in dislocation cores with hydrogen led to the destruction of charge-transfer complexes, to a decrease in the intensity of the 550-nm band, and, as a consequence, to a decrease in the color of the diamond crystal.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-07-15 , DOI:
10.1016/j.diamond.2023.110208
Exploring new electrode materials is of vital importance for improving the properties of energy storage devices. Carbon fibers have attracted significant research attention to be used as potential electrode materials for energy storage due to their extraordinary properties. Moreover, greatly enhanced performance has also been obtained via compositing carbon fibers with other carbon materials, metallic compounds and so on. Developments in nanotechnology and manufacturing techniques applied to high-performance advanced electrode materials have accelerated progress in this fast-moving field. In this comprehensive review, we systematically survey the current state of art on the fabrication and the corresponding electrochemical performance of carbon fiber electrode materials for energy storage, with the special focus on the applications of pure carbon fibers, carbon fibers/carbon materials, and carbon fiber/metallic compounds in batteries and supercapacitors. Additionally, the advantages and drawbacks of each class of electrode materials, and the primary challenges facing the current technologies are also discussed.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-07-10 , DOI:
10.1016/j.diamond.2023.110190
We combined the density functional theory and classical molecular dynamics to study the time evolution and thermal stability of copper nanoparticles wrapped in graphene flakes. We observed a strong attraction between nanoparticles and flakes, which was underestimated in many previous simulations. We found that the two-parameter Lennard-Jones potential with parameters ε = 0.074 eV and r0 = 3.310 Å reproduces DFT data better than other empirical potentials. We confirmed that a nanoparticle could be held reliable inside a graphene flake. The graphene-coated copper system remains stable over the temperature range of 300–1000 K. In addition to pristine graphene, we considered several strained allotropes containing pentagons, as well as heptagons, octagons, and nanometer-sized pores. Strained allotropes interact with copper nanoparticles approximately twice more strongly as compared to pristine graphene. Molecular dynamics revealed nanoparticle flattening due to strong interaction with graphene allotropes at elevated temperatures. The wettability of graphene with respect to copper strongly depends on the sheet structure and can vary significantly for different allotropes. The results may be useful for further research on copper-graphene composites, which are suitable for catalytic and biomedical applications.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-07-22 , DOI:
10.1016/j.diamond.2023.110232
In this study, we investigated the upper pressure limit of diamond. A method for predicting the upper pressure limit of diamonds under multiaxial stress is developed by introducing stress angles α based on first-principles calculations. The normal stresses of diamond in three mutually orthogonal orientations [111], 112¯, and 11¯0 are set as σ111tanα=σ112¯=σ11¯0. The three most important characteristics, namely, the theoretical strength, maximum dynamic stability stress, and phase transition stress, are evaluated and analysed to further determine the upper pressure limit of diamond. The calculated results indicate that the upper pressure limit of diamond can reach up to 1.265 TPa in the [111] orientation under multiaxial compressions, which is approximately 1.25 times higher than that of our calculated phase transition stress (σ[111] = 1008.3 GPa) and 1.18–1.28 times higher than that of the current upper pressure limit 990 (Phys. Rev. Lett. 108 (2012) 045704)–1075 GPa (Proc. Natl Acad. Sci. U. S. A. 103 (2006) 1204) at a hydrostatic pressure, which is a new record. This study provides a possible approach to obtain a high pressure limit by multiaxial compression, which will advance the progress of in-situ high-pressure anvil technology.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-07-10 , DOI:
10.1016/j.diamond.2023.110191
The development of high-performance electromagnetic wave-absorbent materials from inexpensive biomass feedstock is currently the subject of considerable interest. In this study, we developed Co/C composites with excellent electromagnetic wave absorption properties using a simple carbonization method with mangosteen shells as a precursor. The Co/C composite has a minimum reflection loss value (RLmin) of −61.88 dB and a maximum effective absorption bandwidth of 6.32 GHz. For thicknesses ranging from 1 to 5.5 mm, the effective absorption frequency range could cover the entire C, X, and Ku bands. The magnetic loss produced by Co and the dielectric loss, dipole polarization, interfacial polarization, and multiple reflections of biomass carbon synergies enhance the impedance matching capabilities and microwave absorption performance of the composites. The results demonstrate that the activated mangosteen shell magnetic composite has a wider effective absorption bandwidth and greater absorption intensity. This work provides a good potential method for preparation of magnetic particle/biomass-derived carbon microwave absorbing structural materials.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-07-27 , DOI:
10.1016/j.diamond.2023.110258
In this study, we present the synthesis of porous carbon materials designated as B, N co-doped porous carbon materials (PRNB), co-doped with boron and nitrogen through a two-step carbonization process of self-made phenolic resin. Among them, urea, boric acid, and potassium oxalate were used as the heteroatom dopants and activator, respectively. The co-doping of boron and nitrogen induced a unique electronic structure, resulting in improved capacitance performance compared to single-doped materials. Moreover, the addition of potassium oxalate as an activator facilitated the etching of the carbon framework during pyrolysis. Owing to the co-doping effect of boron and nitrogen and the abundant micropores, the PRNB material exhibited a remarkably high specific capacitance of 330 F g−1 at 1 A g−1. It also displayed excellent rate performance (70 %) and stability, with only a 6 % loss after 10,000 cycles compared to other materials. The symmetric electrode based on PRNB achieved an energy density of up to 29.7 Wh kg−1 in a neutral electrolyte, which provides a novel approach for resin-derived carbon to improve electrochemical performance.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-07-25 , DOI:
10.1016/j.diamond.2023.110249
Numerous researches were interestingly considered with investigation of unique strategies for industrialization of efficacious textiles to find wide-scaled applicability in different purposes. The demonstrated approach represents unique strategy for manufacturing of fluorescent/UV-resistant/microbicide cotton via exploitation of silver nanoparticles (AgNPs), carbon quantum dots (CQDs) and silver nanoparticles-doped carbon quantum dots (AgNPs-CQDs) to be applicable as efficacious textiles. Whereas, both CQDs and AgNPs were formerly clustered from alginate biopolymer. Topographical features and particle size of AgNPs (7.5 ± 2.6 nm), CQDs (4.9 ± 1.7 nm) & AgNPs-CQDs (4.0 ± 1.4 nm) were investigated via microscopic images and Zetasizer data. Spectral mapping data for the photoluminescent emission showed that, AgNPs, CQDs & AgNPs-CQDs were exhibited with two intense peaks at 370 nm & 490 nm. Cotton fabrics were sequentially treated with CQDs, Ag-CQDs & AgNPs-CQDs to prepare CQDs@Cotton, Ag-CQDs@Cotton and AgNPs-CQDs@Cotton, respectively. Thermal stability, colorimetric properties/color strength, UV-resistance and antimicrobial potentiality were studied for all the prepared samples. AgNPs-CQDs@Cotton exhibited excellent UV-resistance (UPF, 43.4) and antimicrobial activity, whereas the diameter of inhibition zone was estimated for its affinity against S. aureus, E. coli and C. albicans, to be 14 mm, 18 mm and 16 mm, respectively.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-07-22 , DOI:
10.1016/j.diamond.2023.110217
For implants that can be used instead of bone, a porous chitosan/carbon nanotube biocomposite coating on the titanium surface was produced by the spacer holder method. Different chemical contents and varying amounts of space-holding material were studied. Carbon nanotube fibers and pore distributions are homogeneously dispersed in the biopolymer chitosan matrix. NaCl was used as a space holder, and the rate of space holder was increased by 90 % to obtain a trabecular bone-like structure successfully. By increasing the amount of spacer in the coating content from 0.45 g to 0.90 g, the pore size has reached from approximately 1–3 μm to 12 μm. XRD, FTIR, and Raman analysis interpreted the characterization of the coatings. With the addition of carbon nanotubes to the chitosan matrix coating, the stiffness and elastic modulus increased by 55 % and 80 %, respectively. The elastic modulus (12 GPa) of the chitosan/carbon nanotube composite coating is compatible with that of cortical bone. The surface roughness of the chitosan/carbon nanotube coating reached from 1 to 6 μm to 6–16 μm, forming a porous structure. The surface properties of the porous biocomposite coating are promising for orthopedic implant applications.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-07-18 , DOI:
10.1016/j.diamond.2023.110224
The aim of this study is to improve the mechanical properties of diamond tools by brazing diamonds with a modified NiCr filler alloy to achieve the reduction of thermal damage. In this paper, rare earth Pr doping into NiCr filler alloy is brazed at 1080 °C under vacuum and tested for organization and properties. The results show that the doping of Pr refines the grain size and carbide. Moreover, Cr7C3 and Cr3C2 are generated at the brazed interface, which realizes the chemical metallurgical bonding and improves the bonding strength of the diamond. The generation of the NiPr phase reduces the thermal damage of brazed diamonds. When the addition of Pr is 1 wt%, the diamond grits have a more complete morphology. The exposed height reaches 46.6 % of its own height and the carbonized layer is thinner. The thermal damage is reduced. In addition, the frictional wear experiments and strength tests also shows that the performance of this filler alloy brazed diamond is better than the unmodified filler alloy brazed diamond.
Supplementary Information
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